
1-Butylcyclohexane-1-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Butylcyclohexane-1-carbaldehyde is an organic compound characterized by a cyclohexane ring substituted with a butyl group and an aldehyde functional group at the first carbon position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Butylcyclohexane-1-carbaldehyde can be synthesized through several methods. One common approach involves the alkylation of cyclohexane with butyl chloride in the presence of a strong base, followed by oxidation of the resulting butylcyclohexane to introduce the aldehyde group. Another method involves the hydroformylation of 1-butylcyclohexene, where the double bond is converted into an aldehyde group using a catalyst such as rhodium or cobalt.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale hydroformylation processes. These processes utilize high-pressure reactors and specialized catalysts to achieve efficient conversion rates. The reaction conditions typically include elevated temperatures and pressures to optimize yield and selectivity.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Butylcyclohexane-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The butyl group can undergo substitution reactions, such as halogenation, where a halogen replaces one of the hydrogen atoms on the butyl chain.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Halogens (e.g., chlorine, bromine), often in the presence of a catalyst or under UV light
Major Products:
Oxidation: 1-Butylcyclohexane-1-carboxylic acid
Reduction: 1-Butylcyclohexane-1-methanol
Substitution: Various halogenated derivatives of this compound
Wissenschaftliche Forschungsanwendungen
1-Butylcyclohexane-1-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of pharmaceuticals, agrochemicals, and other fine chemicals.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a precursor for the synthesis of drug candidates with potential therapeutic effects.
Industry: Utilized in the production of fragrances and flavoring agents due to its aldehyde functional group, which imparts a distinct aroma.
Wirkmechanismus
The mechanism of action of 1-butylcyclohexane-1-carbaldehyde primarily involves its aldehyde functional group. The aldehyde group can undergo nucleophilic addition reactions, where nucleophiles such as amines or alcohols attack the carbonyl carbon, leading to the formation of imines or hemiacetals, respectively. These reactions are facilitated by the electrophilic nature of the carbonyl carbon, making it susceptible to nucleophilic attack.
Vergleich Mit ähnlichen Verbindungen
1-Butylcyclohexane-1-carbaldehyde can be compared with other similar compounds, such as:
1-Methylcyclohexane-1-carbaldehyde: Similar structure but with a methyl group instead of a butyl group. It exhibits different reactivity and physical properties due to the smaller size of the methyl group.
1-Ethylcyclohexane-1-carbaldehyde: Contains an ethyl group, leading to intermediate properties between the methyl and butyl derivatives.
1-Propylcyclohexane-1-carbaldehyde: Features a propyl group, offering a balance between the reactivity and steric effects of the methyl and butyl analogs.
The uniqueness of this compound lies in its specific combination of a cyclohexane ring with a butyl group and an aldehyde functional group, which imparts distinct chemical and physical properties compared to its analogs.
Eigenschaften
Molekularformel |
C11H20O |
|---|---|
Molekulargewicht |
168.28 g/mol |
IUPAC-Name |
1-butylcyclohexane-1-carbaldehyde |
InChI |
InChI=1S/C11H20O/c1-2-3-7-11(10-12)8-5-4-6-9-11/h10H,2-9H2,1H3 |
InChI-Schlüssel |
MWYOEMWSZXSMGL-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC1(CCCCC1)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


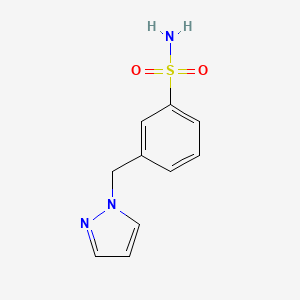


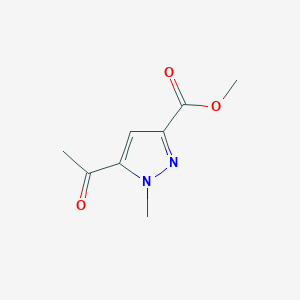



![2-Azabicyclo[4.2.0]octane hydrochloride](/img/structure/B13617669.png)

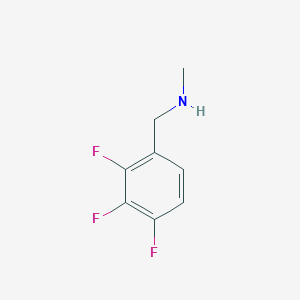
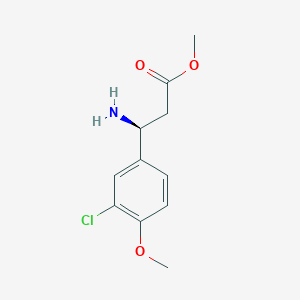
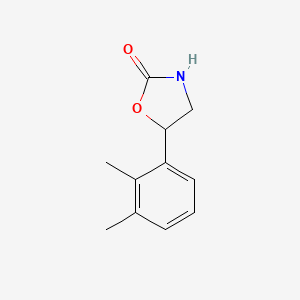
![3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetamido]propanoic acid](/img/structure/B13617687.png)

